Receptor Binding Selectivity: PD-140548 vs. Its Enantiomer PD-135666 and Mixed CCKA/B Antagonist PD-142898
In direct head-to-head radioligand binding assays, PD-140548 exhibits CCKA-selective binding, a profile reversed from its enantiomer PD-135666. PD-140548 binds to rat pancreatic CCKA receptors with an IC50 of 2.8 nM and to mouse cerebral cortex CCKB receptors with an IC50 of 260 nM, yielding a CCKB/CCKA selectivity ratio of approximately 93-fold [1]. In contrast, its enantiomer PD-135666 displays CCKB-selective binding (CCKA IC50 = 26 nM, CCKB IC50 = 0.1 nM), while the mixed antagonist PD-142898 lacks meaningful subtype discrimination (CCKA IC50 = 3.8 nM, CCKB IC50 = 4.2 nM) [1].
| Evidence Dimension | Receptor binding affinity (IC50) and subtype selectivity |
|---|---|
| Target Compound Data | CCKA IC50 = 2.8 nM; CCKB IC50 = 260 nM; Selectivity ratio (CCKB/CCKA) = ~93-fold |
| Comparator Or Baseline | PD-135666: CCKA IC50 = 26 nM, CCKB IC50 = 0.1 nM; PD-142898: CCKA IC50 = 3.8 nM, CCKB IC50 = 4.2 nM |
| Quantified Difference | PD-140548 vs. PD-135666: CCKA affinity 9.3-fold higher, CCKB affinity 2600-fold lower; PD-140548 vs. PD-142898: CCKA affinity 1.4-fold higher, CCKB affinity 62-fold lower |
| Conditions | Radioligand binding assays using [125I]Bolton Hunter CCK-8; rat pancreas for CCKA receptors; mouse cerebral cortex for CCKB receptors |
Why This Matters
This reversed enantiomeric selectivity profile necessitates precise compound sourcing for experiments requiring pharmacological isolation of CCKA versus CCKB receptor function.
- [1] Singh L, Field MJ, Hughes J, et al. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists. Eur J Pharmacol. 1995;286(2):185-191. doi:10.1016/0014-2999(95)00445-q View Source
